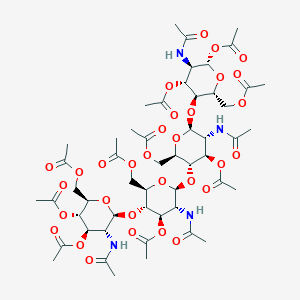

Chitotetraose Tetradecaacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGWXILTVZPHON-KEMNZMDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1251.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117399-51-6 | |

| Record name | β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117399-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Chitotetraose Tetradecaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Chitotetraose Tetradecaacetate, a fully acetylated derivative of the chitooligosaccharide chitotetraose. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes to support researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and material science.

Introduction

Chitotetraose, a tetramer of N-acetylglucosamine, is a bioactive oligosaccharide derived from chitin, the second most abundant polysaccharide in nature. The peracetylation of chitotetraose to yield this compound modifies its physicochemical properties, such as solubility and reactivity, which can be advantageous for various applications, including its use as a precursor for further chemical modifications or as a standard for analytical purposes. This guide details a robust methodology for its synthesis and purification.

Chemical Synthesis of this compound

The complete acetylation of chitotetraose, targeting all free hydroxyl and N-acetyl groups, can be effectively achieved through per-O-acetylation using acetic anhydride (B1165640) in the presence of pyridine (B92270). Pyridine acts as both a solvent and a catalyst, facilitating the reaction.[1][2]

Experimental Protocol: Peracetylation of Chitotetraose

This protocol is adapted from established methods for the per-O-acetylation of carbohydrates.[1][2]

Materials:

-

Chitotetraose

-

Acetic anhydride (Ac₂O)

-

Anhydrous pyridine

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolution: Dissolve chitotetraose (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of chitotetraose) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a significant excess, e.g., 1.5-2.0 equivalents per hydroxyl and N-acetyl group) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is completely consumed.

-

Quenching: Quench the reaction by the slow addition of methanol at 0°C to consume the excess acetic anhydride.

-

Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted reagents, byproducts, and any partially acetylated intermediates. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used for the separation of acetylated oligosaccharides.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically employed.

-

Detection: UV detection at a wavelength around 210-220 nm, where the acetyl groups exhibit absorbance.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Development: Initially, develop an analytical scale method to optimize the separation. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

-

Preparative Run: Scale up the optimized analytical method for the preparative column. Inject the filtered sample and collect the fractions corresponding to the main peak of the fully acetylated product.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Data Presentation

Quantitative data from the synthesis and purification processes are summarized below. Please note that the presented values are representative and may vary depending on the specific experimental conditions.

| Parameter | Value | Reference/Note |

| Synthesis | ||

| Starting Material | Chitotetraose | - |

| Reagents | Acetic Anhydride, Pyridine | [1][2] |

| Reaction Time | 12-24 hours | Dependent on reaction scale and monitoring |

| Reaction Temperature | Room Temperature | Following initial cooling |

| Purification | ||

| Method | Preparative HPLC | - |

| Column | Reversed-Phase C18 | Typical for acetylated oligosaccharides |

| Mobile Phase | Water/Acetonitrile Gradient | - |

| Product Characterization | ||

| Purity | >95% | Achievable with preparative HPLC |

| Yield | Variable | Highly dependent on reaction and purification efficiency |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product. The spectra will confirm the presence of the acetyl groups and the integrity of the chitotetraose backbone.

-

¹H NMR: The spectrum is expected to show characteristic signals for the anomeric protons of the sugar rings, the ring protons, and the methyl protons of the numerous acetyl groups.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of the acetyl groups, the methyl carbons of the acetyl groups, and the carbons of the sugar backbone.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product, confirming the complete acetylation of chitotetraose. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Conclusion

This technical guide provides a detailed framework for the chemical synthesis and purification of this compound. The presented protocols and workflows offer a solid foundation for researchers and professionals to produce this valuable compound for a variety of applications in research and development. Adherence to the detailed methodologies and careful monitoring of the reaction and purification steps are crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to the Physicochemical Properties of Chitotetraose Tetradecaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Chitotetraose Tetradecaacetate, a fully acetylated derivative of chitotetraose. This document details its chemical identity, physical characteristics, and provides standardized protocols for its synthesis, purification, and analysis. The information herein is intended to support research and development activities in the fields of glycobiology, pharmacology, and materials science.

Core Physicochemical Properties

This compound is a derivative of chitotetraose where all free amine and hydroxyl groups are acetylated. This extensive acetylation significantly alters its physical and chemical properties compared to its unacetylated or partially acetylated counterparts, most notably increasing its solubility in organic solvents.

Quantitative Data Summary

The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| CAS Number | 117399-51-6 | Internal Data |

| Molecular Formula | C₅₂H₇₄N₄O₃₁ | Internal Data |

| Molecular Weight | 1251.15 g/mol | Internal Data |

| Physical Form | Powder | [1] |

| Melting Point | >203°C (decomposition) | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol. Slightly soluble in DMSO. Very slightly soluble in heated and sonicated methanol. | [2][3] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

This section outlines the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Peracetylation of Chitotetraose

The synthesis of this compound is achieved through the peracetylation of chitotetraose. A standard and effective method involves the use of acetic anhydride (B1165640) in the presence of pyridine (B92270).[4][5]

Materials:

-

Chitotetraose

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Dry Dichloromethane (B109758) (or Dry Ethyl Acetate)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ (or MgSO₄)

-

Methanol (for quenching)

Procedure:

-

Dissolve chitotetraose (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (a sufficient excess to acetylate all hydroxyl and amino groups, typically 1.5-2.0 equivalents per group) to the solution dropwise.[4]

-

Allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[6]

-

Quench the reaction by the careful addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.[6]

-

Dilute the residue with dichloromethane or ethyl acetate (B1210297).

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification

The crude this compound can be purified using standard chromatographic techniques.

Methodology:

-

Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying peracetylated carbohydrates.[6] A suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is used to elute the product from the silica gel, separating it from impurities and excess reagents.

-

Gel Filtration Chromatography: For separation based on size and to remove smaller impurities, gel filtration chromatography can be employed.[3]

Analytical Methods

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information on the number and chemical environment of the protons in the molecule. For peracetylated carbohydrates, characteristic signals for the anomeric protons and the acetyl methyl protons are expected.[7][8]

-

¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbons and to confirm the carbohydrate backbone and the presence of acetyl carbonyl and methyl carbons.[9]

2.3.2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique is well-suited for the analysis of chitooligosaccharides and their derivatives.[10][11] It can be used to confirm the molecular weight of this compound by observing the pseudomolecular ions (e.g., [M+Na]⁺).

Biological Context and Visualization

Fully and partially acetylated chitooligosaccharides are of significant interest due to their diverse biological activities, including antifungal properties.[1][2] The interaction of these molecules with enzymes is crucial to their function and metabolism.

The following diagram illustrates the conceptual docking of a chitotetraose molecule into the substrate-binding cleft of a chitosanase enzyme, a key interaction in its biological processing.

References

- 1. Antifungal activity of chitooligosaccharides against the dermatophyte Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated 1H NMR method for the determination of the degree of deacetylation of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C-n.m.r. studies of the acetylation sequences in partially N-deacetylated chitins (chitosans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a mass spectrometry method for the characterization of a series of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of Chitotetraose Tetradecaacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies for the molecular structure elucidation of Chitotetraose Tetradecaacetate, a fully acetylated derivative of the chito-oligosaccharide, chitotetraose. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, drug development, and materials science. Herein, we detail the experimental protocols and data interpretation integral to confirming the chemical structure of this compound.

Introduction

Chitotetraose, a tetramer of N-acetylglucosamine linked by β-(1→4) glycosidic bonds, is a biologically significant oligosaccharide derived from chitin. Its peracetylated form, this compound, exhibits modified solubility and physicochemical properties, making it a compound of interest for various applications. The complete acetylation of all hydroxyl and amino groups results in a molecule with fourteen acetate (B1210297) moieties. Precise structural confirmation is paramount for its application and further research. This guide outlines a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for its characterization.

Analytical Approaches

The comprehensive structural elucidation of this compound relies on a synergistic combination of modern analytical techniques. The general workflow for this process is outlined below.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a primary technique for determining the molecular weight of this compound, providing direct evidence of successful peracetylation.

Table 1: Expected Mass Spectrometry Data

| Ion Species | Expected m/z |

| [M+H]⁺ | 1247.4 |

| [M+Na]⁺ | 1269.4 |

| [M+K]⁺ | 1285.4 |

Note: The expected molecular weight of this compound (C₅₀H₆₆N₄O₃₁) is 1246.4 g/mol . The m/z values are calculated based on this molecular weight.

NMR Spectroscopy for Structural Connectivity

NMR spectroscopy is indispensable for the detailed structural analysis of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments are employed to assign all proton and carbon signals and to confirm the glycosidic linkages and acetylation pattern.

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) |

| Anomeric (H-1) | 4.5 - 5.5 |

| Ring Protons (H-2 to H-6) | 3.5 - 5.0 |

| N-Acetyl (CH₃) | 1.8 - 2.0 |

| O-Acetyl (CH₃) | 2.0 - 2.2 |

Table 3: Representative ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| Anomeric (C-1) | 95 - 105 |

| Ring Carbons (C-2 to C-6) | 50 - 80 |

| N-Acetyl (CH₃) | 22 - 25 |

| O-Acetyl (CH₃) | 20 - 23 |

| Carbonyl (C=O) | 168 - 172 |

Experimental Protocols

Synthesis of this compound

Chitotetraose is peracetylated using a standard procedure with acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) or sodium acetate.

-

Dissolve Chitotetraose in a mixture of acetic anhydride and pyridine.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction by adding ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and purity assessment of the final product.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detection: Refractive index (RI) or Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization methods.

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe protonated and other adducted species.

NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

The following diagram illustrates the logical relationship in interpreting 2D NMR data for a single acetylated glucosamine (B1671600) residue within the chitotetraose backbone.

Conclusion

The structural elucidation of this compound is achieved through a systematic application of mass spectrometry and NMR spectroscopy. The combination of these techniques provides unambiguous evidence for the molecular weight, the sequence of monosaccharide units, the stereochemistry of the glycosidic linkages, and the complete acetylation of all available hydroxyl and amino groups. The methodologies and representative data presented in this guide serve as a robust framework for the characterization of this and other complex acetylated oligosaccharides.

Unveiling the Bio-Functional Landscape of Chitotetraose and its Peracetylated Analogs: A Technical Guide

Executive Summary

Chitotetraose, a β-1,4-linked tetramer of N-acetylglucosamine, is a biologically active oligosaccharide derived from chitin (B13524). It plays significant roles in intercellular signaling, particularly in plant-microbe interactions, and exhibits a range of other biological activities, including antifungal and immunomodulatory effects. The acetylation of chitotetraose, particularly peracetylation, is a critical structural modification that significantly influences its physicochemical properties, such as solubility, and modulates its biological functions. This guide provides a comprehensive overview of the known biological activities of chitotetraose, the impact of acetylation on these functions, and detailed experimental protocols for its study.

Core Biological Activities and Functional Implications of Acetylation

Chitotetraose and its derivatives are recognized for a variety of biological activities. The degree of acetylation is a key determinant of these functions.

Fully acetylated chitooligosaccharides (faCOS) , such as peracetylated chitotetraose, are composed exclusively of N-acetylglucosamine units[1]. This form is crucial for recognition by certain receptors, particularly in plants.

Partially acetylated chitooligosaccharides (paCOS) contain both N-acetylglucosamine and glucosamine (B1671600) residues[1]. The pattern and degree of acetylation in paCOS can fine-tune their biological effects, leading to a diverse range of activities.

Fully deacetylated chitooligosaccharides (fdCOS) consist solely of glucosamine units and exhibit distinct biological properties, including acting as inhibitors of certain chitinases[1][2].

Role in Plant Symbiosis and Defense

Chitotetraose is a key signaling molecule in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi[3]. It is also a potent elicitor of plant defense responses against fungal pathogens[4].

-

Symbiotic Signaling: Chitotetraose mimics the signaling molecules from AM fungi, activating the conserved symbiosis signaling pathway (CSSP) in the epidermal cells of host plants[3]. This activation is characterized by the induction of nuclear calcium spiking, a critical step in the establishment of symbiosis[1][3].

-

Plant Defense: As a pathogen-associated molecular pattern (PAMP), chitotetraose is recognized by plant cell surface receptors, triggering a cascade of defense responses. This includes the activation of mitogen-activated protein kinase (MAPK) cascades and the expression of defense-related genes[4][5].

Antifungal Activity

Chitooligosaccharides, including chitotetraose, have demonstrated direct antifungal activity against a range of pathogenic fungi[6][7]. Their mechanism of action often involves the permeabilization of the fungal cell membrane, leading to cell death[6][7]. The degree of acetylation can influence the efficacy and spectrum of this antifungal activity.

Immunomodulatory Effects

In mammalian systems, chitooligosaccharides can modulate the immune response. The degree of N-acetylation plays a critical role in their anti-inflammatory activity[8][9].

-

Anti-inflammatory Effects: Studies have shown that chitooligosaccharides with a low degree of acetylation can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS)[9][10]. Conversely, highly acetylated forms may exhibit some pro-inflammatory activity[8]. The anti-inflammatory mechanism can involve the inhibition of the NF-κB signaling pathway[8].

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of chitotetraose and related chitooligosaccharides.

| Compound/Mixture | Target Organism/Cell Line | Assay | Concentration/Dosage | Observed Effect | Reference |

| Chitotetraose (CO4) | Casuarina glauca (actinorhizal plant) | Calcium Spiking | 10⁻⁶ M and 10⁻⁸ M | Elicited pronounced and sustained Ca²⁺ spiking responses. | [1][3] |

| Chitotetraose (CO4) | Discaria trinervis (actinorhizal plant) | Calcium Spiking | 10⁻⁶ M and 10⁻⁸ M | Elicited sustained Ca²⁺ spiking responses. | [1] |

| Chitooligosaccharide Mixture (GlcN₂₋₄) | Candida krusei | Broth Microdilution | MIC: 78–312 µg/mL | Fungistatic activity. | [11] |

| Chitooligosaccharide Mixture (GlcN₂₋₄) | Candida parapsilosis | Broth Microdilution | MIC: 78–312 µg/mL | Fungistatic activity. | [11] |

| Chitooligosaccharide Mixture (GlcN₂₋₄) | Candida tropicalis | Broth Microdilution | MIC: 78–312 µg/mL | Fungistatic activity. | [11] |

| Chitooligosaccharide Mixture (GlcN₂₋₄) | Fusarium oxysporum | Mycelial Growth Inhibition | IC₅₀ = 298 µg/mL | Inhibition of mycelial growth. | [11] |

| Chitooligosaccharide Mixture (GlcN₂₋₄) | Fusarium solani | Mycelial Growth Inhibition | IC₅₀ = 316.5 µg/mL | Inhibition of mycelial growth. | [11] |

| Chitooligosaccharides (12% Acetylation) | RAW 264.7 Macrophages | LPS-induced NO, IL-6, TNF-α production | Not specified | Showed the best inhibitory activity compared to other degrees of acetylation. | [9][10] |

Signaling Pathways and Experimental Workflows

Plant Chitin Signaling Pathway

Chitotetraose, as a chitin fragment, is perceived by LysM receptor-like kinases on the plant cell surface. This recognition initiates a signaling cascade involving ion fluxes, the production of reactive oxygen species (ROS), and the activation of a MAPK cascade, ultimately leading to the transcriptional regulation of defense-related genes.

Caption: Plant chitin signaling pathway initiated by Chitotetraose.

Experimental Workflow for Antifungal Activity Assessment

A typical workflow to assess the antifungal activity of chitooligosaccharides involves determining the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC), followed by mechanistic studies such as membrane permeabilization assays.

Caption: Workflow for assessing the antifungal properties of Chitotetraose.

Experimental Protocols

In Vivo Calcium Spiking Assay in Plant Roots

This protocol is adapted from studies on symbiotic signaling in actinorhizal plants[3].

Objective: To visualize and quantify nuclear calcium spiking in response to chitotetraose treatment.

Materials:

-

Transgenic plants expressing a nuclear-localized cameleon calcium sensor.

-

Chitotetraose (CO4) stock solution (e.g., 1 mM in sterile water).

-

Microscope slides and coverslips.

-

Confocal laser scanning microscope equipped for ratiometric imaging.

Procedure:

-

Mount root segments from transgenic plants in a chamber on a microscope slide.

-

Perfuse the roots with a control medium.

-

Acquire baseline fluorescence images of the nuclear-localized cameleon sensor for a defined period (e.g., 10 minutes).

-

Introduce the chitotetraose solution at the desired final concentration (e.g., 10⁻⁶ M or 10⁻⁸ M) into the perfusion chamber.

-

Immediately begin acquiring a time-lapse series of images for an extended period (e.g., 20-30 minutes).

-

Analyze the image series to calculate the ratio of acceptor to donor fluorescence over time.

-

Identify and quantify the frequency and amplitude of calcium spikes in individual nuclei.

Antifungal Broth Microdilution Assay

This protocol is based on standard methods for determining the minimum inhibitory concentration (MIC) of antifungal agents[11].

Objective: To determine the MIC of chitotetraose or its derivatives against a target fungus.

Materials:

-

Chitotetraose or its derivative, solubilized and filter-sterilized.

-

Fungal strain of interest.

-

Appropriate liquid growth medium (e.g., RPMI-1640).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a two-fold serial dilution of the chitooligosaccharide solution in the growth medium across the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain (e.g., 1 x 10⁴ cells/mL).

-

Add the fungal inoculum to each well containing the chitooligosaccharide dilution.

-

Include positive (fungus in medium) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature for the fungus (e.g., 30°C) for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 620 nm.

Analysis of Chitooligosaccharides by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a standard method for the separation and quantification of chitooligosaccharides[5].

Objective: To analyze the composition and purity of a chitooligosaccharide sample.

Materials:

-

HPAEC system equipped with a PAD detector.

-

Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

-

Eluent solutions (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) gradients).

-

Chitooligosaccharide standards (if available).

Procedure:

-

Prepare the chitooligosaccharide sample by dissolving it in ultrapure water and filtering it.

-

Set up the HPAEC-PAD system with the appropriate column and eluent gradient program.

-

Inject the sample onto the column.

-

The chitooligosaccharides will be separated based on their size and charge.

-

The PAD detector will provide a signal for the eluted carbohydrates.

-

Identify and quantify the components of the sample by comparing their retention times and peak areas to those of known standards.

Conclusion and Future Directions

Chitotetraose is a versatile signaling molecule with significant potential in agriculture and medicine. Its biological activity is intricately linked to its degree of acetylation. While the parent molecule's functions are increasingly understood, the specific biological roles of its peracetylated derivatives remain a promising area for future research. A systematic investigation into how varying degrees and patterns of acetylation on chitotetraose affect its interaction with receptors and its downstream signaling will be crucial for the rational design of novel bioactive compounds for therapeutic and agricultural applications. Further studies are warranted to isolate or synthesize pure, well-defined acetylated forms of chitotetraose to enable a more precise elucidation of their structure-function relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. Fully Deacetylated Chitooligosaccharides Act as Efficient Glycoside Hydrolase Family 18 Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic production of all fourteen partially acetylated chitosan tetramers using different chitin deacetylases acting in forward or reverse mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Role of Peracetylated Chitotetraose in Chitin Metabolism: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Chitin (B13524), a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a cornerstone of structural integrity in a vast array of organisms, including fungi, insects, and crustaceans. Its metabolism, governed by the interplay of chitin synthases, chitinases, and chitin deacetylases, presents a fertile ground for therapeutic intervention and biotechnological advancement. Within the arsenal (B13267) of chemical tools used to probe these pathways, chitooligosaccharides and their derivatives are of paramount importance. This guide focuses on a specific, heavily modified chitooligosaccharide: Chitotetraose Tetradecaacetate.

The nomenclature "this compound" suggests a chitotetraose molecule where, in addition to the four native N-acetyl groups, all ten free hydroxyl groups have been O-acetylated, resulting in a total of fourteen acetyl moieties. This peracetylated form of chitotetraose represents a highly lipophilic derivative whose properties and interactions within biological systems are of significant interest. While specific studies on "this compound" are not abundant in the literature, this guide will delve into the known roles and experimental applications of fully and partially acetylated chitooligosaccharides, providing a robust framework for understanding the potential applications of peracetylated chitotetraose in chitin metabolism research.

The Landscape of Chitin Metabolism

Chitin metabolism is a dynamic process involving synthesis and degradation, crucial for processes like fungal cell wall remodeling and insect molting. The key enzymatic players are:

-

Chitin Synthases (CHSs): These enzymes catalyze the polymerization of GlcNAc to form chitin chains.

-

Chitinases: Belonging to glycoside hydrolase families 18 and 19, these enzymes hydrolyze the β-1,4-glycosidic bonds of chitin, breaking it down into smaller chitooligosaccharides.

-

Chitin Deacetylases (CDAs): These enzymes catalyze the hydrolysis of the N-acetamido group in GlcNAc residues of chitin and chitooligosaccharides, converting them into chitosan (B1678972) and partially acetylated chitooligosaccharides (paCOS).

The degree and pattern of acetylation of chitooligosaccharides are critical determinants of their biological activity and their interaction with chitin-binding proteins and enzymes.

Peracetylated Chitotetraose: A Tool for Investigation

Peracetylation of chitotetraose dramatically alters its physicochemical properties, rendering it more hydrophobic. This modification can influence its ability to cross cell membranes and its interaction with the active sites of enzymes involved in chitin metabolism. While quantitative data on this compound is scarce, we can infer its potential roles based on studies of other acetylated chitooligosaccharides. It is plausible that peracetylated chitotetraose could act as:

-

A Chitinase (B1577495) Inhibitor: The bulky acetyl groups may sterically hinder the binding of the oligosaccharide to the chitinase active site, leading to competitive inhibition.

-

A Substrate for Esterases: The O-acetyl groups could be recognized and cleaved by certain esterases, potentially releasing chitotetraose within the cellular environment.

-

A Modulator of Chitin-Binding Proteins: The altered chemical surface of the peracetylated molecule could affect its binding to proteins with chitin-binding domains, thereby interfering with their function.

Quantitative Data on Related Chitinase Inhibitors

| Inhibitor | Target Enzyme | IC50 Value (µM) | Reference |

| Allosamidin | Aspergillus fumigatus ChiA1 | 128 | [1][2] |

| Acetazolamide | Aspergillus fumigatus ChiA1 | 164 | [1][2] |

| 8-Chlorotheophylline | Aspergillus fumigatus ChiA1 | 410 | [1][2] |

| Argifin-derived fragment | Aspergillus fumigatus ChiA1 | 79 | [3] |

Experimental Protocols

The study of peracetylated chitotetraose in chitin metabolism necessitates robust experimental protocols. Below are detailed methodologies for key assays that can be adapted for this purpose.

Synthesis of Peracetylated Chitotetraose

The synthesis of peracetylated chitotetraose can be achieved through chemical acetylation of chitotetraose.

Materials:

-

Chitotetraose

-

Acetic anhydride

-

Pyridine (B92270) (as a catalyst and solvent)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Dissolve chitotetraose in a mixture of pyridine and acetic anhydride.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding it to ice-cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system.

-

Characterize the final product using NMR spectroscopy and mass spectrometry to confirm complete acetylation.

Chitinase Inhibition Assay

A colorimetric or fluorometric assay can be used to determine the inhibitory potential of peracetylated chitotetraose against a specific chitinase.

Materials:

-

Purified chitinase

-

Peracetylated chitotetraose (potential inhibitor)

-

Chromogenic or fluorogenic chitinase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for colorimetric assay, or 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside for fluorometric assay)

-

Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Microplate reader

Procedure:

-

Prepare a stock solution of peracetylated chitotetraose in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add increasing concentrations of the inhibitor solution.

-

Add a fixed concentration of the chitinase enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Incubate the plate at the optimal temperature for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in chitin metabolism and the experimental approaches to study them is crucial for a comprehensive understanding.

Caption: Overview of the chitin metabolism pathway.

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

Peracetylated chitotetraose, or "this compound," represents a potentially valuable chemical probe for the study of chitin metabolism. Its altered hydrophobicity and steric profile compared to its unmodified counterpart suggest that it may interact differently with the enzymes and binding proteins of this pathway. While direct experimental evidence for its role is currently limited, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for its investigation.

Future research should focus on the unambiguous synthesis and characterization of peracetylated chitotetraose, followed by systematic screening against a panel of chitinases and chitin deacetylases from various organisms. Elucidating its precise mechanism of action, whether through competitive inhibition, allosteric modulation, or other means, will be crucial. Furthermore, studies on its cellular uptake and metabolic fate will provide a more complete picture of its biological activity. Such research will not only enhance our fundamental understanding of chitin metabolism but also has the potential to contribute to the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases.

References

Discovery and historical context of Chitotetraose Tetradecaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotetraose tetradecaacetate, the fully acetylated derivative of chitotetraose, is a carbohydrate molecule of significant interest in the fields of biochemistry and pharmacology. Arising from the abundant natural biopolymer chitin (B13524), this compound and its related acetylated chitooligosaccharides (COS) have demonstrated notable immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and historical context of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its biological activities, with a particular focus on its potential as an anti-inflammatory agent. The information is presented to support further research and development of this promising compound for therapeutic applications.

Discovery and Historical Context

The journey to understanding this compound begins with the discovery of its parent polymer, chitin. In 1811, Henri Braconnot first isolated this resilient biopolymer from fungi. The nitrogenous nature of chitin was later identified in 1823 by Auguste Odier. The subsequent discovery of chitosan, the deacetylated form of chitin, in 1859 by C. Rouget, opened new avenues for the chemical modification and application of these polysaccharides.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data for similar peracetylated oligosaccharides, the following properties can be inferred.

| Property | Value (Predicted/Inferred) |

| Molecular Formula | C₅₂H₇₄N₄O₃₁ |

| Molecular Weight | 1251.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), moderately soluble in other organic solvents (e.g., acetone, ethyl acetate), and insoluble in water. |

| Melting Point | Not determined. Expected to be a high-melting solid. |

| Specific Rotation | Not determined. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the complete acetylation of all free hydroxyl and amino groups of chitotetraose. A general protocol for this peracetylation is provided below.

Materials:

-

Chitotetraose

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolution: Dissolve chitotetraose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a significant excess, e.g., 20-30 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture back to 0°C and slowly add ice-cold water to quench the excess acetic anhydride.

-

Extraction: Dilute the mixture with dichloromethane and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (around 2.0-2.2 ppm) and the sugar backbone protons. The integration of the acetyl proton signals relative to the anomeric proton signals can be used to confirm the degree of acetylation.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetyl groups (around 170 ppm) and the carbons of the sugar rings.

3.2.2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of the compound. The expected mass-to-charge ratio ([M+Na]⁺) for the sodium adduct of this compound (C₅₂H₇₄N₄O₃₁) would be approximately 1274.16 m/z.

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

Studies on fully acetylated chitooligosaccharides have indicated their potential as anti-inflammatory agents. Research has shown that these compounds can significantly reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This suggests that this compound may exert its anti-inflammatory effects by modulating the cellular response to inflammatory stimuli.

Proposed Signaling Pathway

The anti-inflammatory effects of some chitooligosaccharides have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including TNF-α. It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the degradation of IκB or the nuclear translocation of NF-κB.

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-inflammatory drugs. Its derivation from chitin, a highly abundant and renewable resource, makes it an attractive candidate for sustainable pharmaceutical development. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activities and mechanism of action in various preclinical models of inflammatory diseases. The development of structure-activity relationships for a series of acetylated chitooligosaccharides will also be crucial in designing more potent and selective therapeutic agents.

References

Chitotetraose Tetradecaacetate: An In-depth Technical Guide to Stability and Degradation Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chitotetraose tetradecaacetate, a fully acetylated derivative of the chitosan (B1678972) tetramer, presents a unique molecular structure with potential applications in drug delivery and biomaterials. Understanding its stability and degradation profile is paramount for its development and application. This technical guide provides a comprehensive overview of the anticipated stability challenges and degradation pathways of this compound. Due to the limited availability of direct studies on this specific molecule, this guide extrapolates from the known chemistry of acetylated chitosan, chitin (B13524) oligosaccharides, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH). We present proposed degradation pathways, detailed hypothetical experimental protocols for stability-indicating analytical method development, and structured data tables to guide future research.

Introduction to this compound

Chitotetraose is an oligosaccharide composed of four β-(1→4)-linked N-acetyl-D-glucosamine units. The "tetradecaacetate" modification implies complete acetylation of all available hydroxyl and amino groups. This results in a highly hydrophobic and chemically distinct molecule compared to its parent chitosan oligosaccharide. The stability of these acetyl groups and the glycosidic linkages is critical to its function and shelf-life.

Proposed Degradation Pathways

The degradation of this compound is anticipated to proceed primarily through two mechanisms: hydrolysis of the ester (O-acetyl) and amide (N-acetyl) linkages, and hydrolysis of the β-(1→4)-glycosidic bonds. These pathways are influenced by environmental factors such as pH, temperature, and the presence of oxidative agents.

Hydrolytic Degradation

-

Acidic Hydrolysis: Under acidic conditions, the glycosidic linkages are susceptible to cleavage, leading to the formation of smaller, partially acetylated oligosaccharides and eventually acetylated glucosamine (B1671600) monomers. The O-acetyl groups are also prone to hydrolysis, albeit typically at a slower rate than the glycosidic bonds under strongly acidic conditions.

-

Alkaline Hydrolysis: Basic conditions will preferentially catalyze the hydrolysis of the O-acetyl and N-acetyl groups (deacetylation), yielding partially or fully deacetylated chitotetraose. The glycosidic bonds are relatively more stable to alkaline hydrolysis compared to acidic conditions.

Oxidative Degradation

The presence of oxidizing agents can lead to the oxidation of the pyranose ring and the formation of various degradation products. This can involve the opening of the sugar ring and the formation of acidic and aldehydic derivatives.

Thermal Degradation

Elevated temperatures can induce both depolymerization (cleavage of glycosidic bonds) and deacetylation. The thermal degradation of chitosan and chitin has been shown to be a complex process involving dehydration, depolymerization, and decomposition of the polysaccharide structure.

Photodegradation

Exposure to UV or visible light, especially in the presence of a photosensitizer, can lead to the generation of reactive oxygen species and subsequent degradation of the molecule.

A proposed logical relationship for the initial degradation steps is visualized below.

Chitotetraose Tetradecaacetate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chitotetraose Tetradecaacetate, a fully acetylated derivative of the chitooligosaccharide chitotetraose. It covers its chemical identity, synthesis, and known biological activities, with a focus on data and methodologies relevant to research and development.

Core Compound Data

This compound is the peracetylated form of chitotetraose, a tetramer of N-acetylglucosamine. The full acetylation of its hydroxyl groups significantly alters its physicochemical properties, particularly its solubility.

| Property | Value | Reference |

| CAS Number | 117399-51-6 | [1][2] |

| Molecular Formula | C₅₂H₇₄N₄O₃₁ | [1][2] |

| Molecular Weight | 1251.15 g/mol | [1][2] |

Experimental Protocols

The synthesis of this compound is primarily achieved through the acetolysis of chitin (B13524), a naturally abundant polysaccharide. This process involves the degradation and simultaneous acetylation of the chitin polymer. The resulting mixture of peracetylated chitooligomers is then purified to isolate the desired tetramer.

Synthesis of this compound via Acetolysis of Chitin

This protocol is a generalized procedure based on established methods for chitin acetolysis.

Materials:

-

Crude chitin flakes (from shrimp or crab shells)

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Methanol

-

Dichloromethane (or other suitable organic solvent)

-

Sephadex LH-20 resin

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Acetolysis Reaction:

-

Suspend crude chitin flakes in a mixture of acetic anhydride.

-

Cool the suspension in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring. The addition should be carefully controlled to maintain a low temperature.

-

After the addition of acid, allow the reaction mixture to stir at room temperature. The reaction time can vary, and it is crucial to monitor the progress by TLC to optimize the yield of the desired tetramer.

-

-

Work-up:

-

Pour the reaction mixture into ice water to quench the reaction and precipitate the acetylated products.

-

Filter the precipitate and wash it thoroughly with water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

-

Purification by Column Chromatography:

-

Prepare a slurry of Sephadex LH-20 in a suitable solvent (e.g., a methanol/dichloromethane mixture) and pack it into a glass chromatography column.

-

Dissolve the crude dried product in a minimal amount of the eluting solvent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system. The separation is based on size exclusion, with smaller oligomers eluting later.

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

Pool the pure fractions and remove the solvent using a rotary evaporator to yield the final product.

-

Biological Activity and Signaling Pathways

While research on this compound specifically is limited, studies on peracetylated chitooligosaccharides (PACOs) provide insights into its potential biological roles. PACOs have been shown to exhibit neuroprotective effects by acting as antagonists against glutamate-induced cell death. This protection is mediated through the modulation of apoptosis-related signaling pathways.

A key pathway involves the regulation of the Bcl-2 family of proteins. In glutamate-induced neurotoxicity, the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-3, a key executioner of apoptosis. Pretreatment with PACOs has been observed to counteract these changes, thereby preventing apoptotic cell death.

Below is a diagram illustrating the proposed mechanism of action for peracetylated chitooligosaccharides in preventing glutamate-induced apoptosis.

Caption: Protective pathway of peracetylated chitooligosaccharides.

Future Directions

Further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound. Its increased lipophilicity compared to its non-acetylated counterparts may allow for enhanced cell permeability, opening avenues for its investigation as a therapeutic agent in various disease models, particularly in neurodegenerative disorders. Detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential drug candidate.

References

A Technical Guide to the Solubility of Chitotetraose Tetradecaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Chitotetraose Tetradecaacetate, a fully acetylated derivative of the chitooligosaccharide chitotetraose. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the expected solubility profile based on the physicochemical properties of acetylated polysaccharides and outlines detailed experimental protocols for its determination.

Introduction to this compound

Chitotetraose is an oligosaccharide derived from chitin, composed of four β-(1→4)-linked N-acetylglucosamine units. Its fully acetylated form, this compound, possesses acetyl groups on all available hydroxyl and amino groups. This extensive acetylation significantly alters the molecule's polarity and, consequently, its solubility profile. Generally, increasing the degree of acetylation on a polysaccharide backbone decreases its hydrophilicity.[1][2] Highly acetylated carbohydrates tend to be less soluble in aqueous solutions and more soluble in various organic solvents.[1][3]

Expected Solubility Profile

Based on the principles of polysaccharide acetylation, the solubility of this compound in a range of solvents can be predicted. The following table summarizes the expected qualitative solubility, which should be confirmed experimentally.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble | The extensive acetylation masks the hydrophilic hydroxyl and amino groups, reducing the potential for hydrogen bonding with protic solvents. |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can effectively solvate the acetyl groups and the glycosidic linkages of the oligosaccharide backbone. |

| Non-Polar Aprotic | Hexane, Toluene | Low to Insoluble | While the molecule has significant non-polar character due to the acetyl groups, the polarity of the core carbohydrate structure may limit solubility in highly non-polar solvents. |

| Halogenated | Chloroform, Dichloromethane (DCM) | Potentially Soluble | Halogenated solvents are often effective for dissolving acetylated carbohydrates and may represent a good starting point for solubilization. |

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, several established methods can be employed. The choice of method will depend on the required precision, the nature of the solvent, and the available equipment.

Gravimetric Method

This classical method provides a direct and accurate measurement of solubility.

Methodology:

-

Sample Preparation: Prepare a series of vials for each solvent to be tested.

-

Equilibration: Add a known volume of the selected solvent to each vial. Add an excess amount of this compound to each vial to create a saturated solution.

-

Agitation & Incubation: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Separation of Undissolved Solute: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum or in a fume hood.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL or g/L).

Turbidimetric Method

This method is useful for a rapid assessment of solubility and for determining the point of saturation.

Methodology:

-

Standard Curve Preparation: Prepare a series of suspensions of this compound in a solvent in which it is poorly soluble, with known concentrations. Measure the turbidity of these standards using a turbidimeter to create a standard curve.

-

Sample Preparation: Prepare solutions of this compound in the test solvents at various concentrations.

-

Turbidity Measurement: Measure the turbidity of the prepared solutions. An increase in turbidity indicates the formation of a suspension and that the solubility limit has been exceeded.[3]

-

Data Analysis: Compare the turbidity of the test solutions to the standard curve to estimate the concentration of undissolved material. The solubility limit is the concentration at which a significant increase in turbidity is observed.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Crystalline Form: The crystalline or amorphous nature of the solid can influence its dissolution rate and equilibrium solubility.

Conclusion

References

Spectroscopic data (NMR, IR, MS) for Chitotetraose Tetradecaacetate

An in-depth guide to the spectroscopic characterization of chitotetraose tetradecaacetate, a fully acetylated derivative of the chito-oligosaccharide chitotetraose, is presented for researchers, scientists, and professionals in drug development. This document provides available spectroscopic data (NMR, IR, MS), details on experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data Analysis of this compound

This compound is a derivative of chitotetraose where all amine and hydroxyl groups are acetylated. This modification significantly alters its chemical properties and is crucial for various applications. Accurate spectroscopic analysis is paramount for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Anomeric Protons (H-1) | ~4.5 - 5.0 | The chemical shift is influenced by the β-(1→4) glycosidic linkages. |

| Ring Protons (H-2 to H-6) | ~3.5 - 4.3 | A complex region with significant signal overlap is expected. |

| N-Acetyl Methyl Protons | ~1.9 - 2.1 | A characteristic sharp singlet for the four N-acetyl groups. |

| O-Acetyl Methyl Protons | ~2.0 - 2.2 | Multiple singlets are expected for the ten O-acetyl groups. |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Anomeric Carbons (C-1) | ~100 - 104 | Sensitive to the glycosidic linkage and acetylation. |

| Ring Carbons (C-2 to C-6) | ~55 - 80 | Complex region requiring 2D NMR techniques for full assignment. |

| N-Acetyl Carbonyl Carbons | ~170 - 175 | |

| N-Acetyl Methyl Carbons | ~23 | |

| O-Acetyl Carbonyl Carbons | ~170 - 175 | |

| O-Acetyl Methyl Carbons | ~20 - 21 |

A detailed analysis of chitin (B13524) oligomers, including chitotetraose, has been reported, which could serve as a foundational reference for the complete assignment of the peracetylated form.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~1740 - 1750 | C=O stretching | O-Acetyl (ester) |

| ~1650 - 1670 | C=O stretching (Amide I) | N-Acetyl (amide) |

| ~1540 - 1560 | N-H bending (Amide II) | N-Acetyl (amide) |

| ~1375 | C-H bending | Acetyl groups |

| ~1230 | C-O stretching | Acetyl groups |

| ~1000 - 1150 | C-O-C stretching | Glycosidic linkages and pyranose ring |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and purity of this compound. The expected molecular weight is 1206.4 g/mol . In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectra, common adducts are observed.

Table 4: Expected Mass Spectrometry Peaks for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 1207.4 |

| [M+Na]⁺ | 1229.4 |

| [M+K]⁺ | 1245.4 |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the synthesis and analysis of this compound.

Synthesis: Peracetylation of Chitotetraose

A common method for the complete acetylation of chitooligosaccharides involves the use of acetic anhydride (B1165640) with a catalyst.

-

Dissolution: Dissolve chitotetraose in a suitable solvent system, such as a mixture of acetic anhydride and pyridine (B92270) or acetic anhydride with a catalytic amount of sulfuric acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the addition of ice-water. Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software to assign the chemical shifts and determine coupling constants.

-

-

IR Spectroscopy:

-

Prepare a sample by either casting a thin film from a solution onto a suitable IR-transparent window (e.g., NaCl, KBr) or by preparing a KBr pellet.

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using ESI or MALDI mass spectrometry to obtain the mass-to-charge ratio of the molecular ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for Chitinase Assays Using Tetraacetyl-Chitotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, enzymes that catalyze the hydrolysis of chitin (B13524), are of significant interest in various fields, including biomedicine, agriculture, and biotechnology. Accurate and efficient measurement of chitinase (B1577495) activity is crucial for studying their function, identifying inhibitors, and developing new therapeutic agents. Tetraacetyl-chitotetraose, a well-defined chitooligosaccharide, serves as a valuable substrate for detailed kinetic analysis of chitinase activity. Unlike insoluble chitin preparations, its defined structure and solubility allow for more precise and reproducible enzyme assays.

These application notes provide detailed protocols for utilizing tetraacetyl-chitotetraose as a substrate in chitinase assays. Methodologies for monitoring the enzymatic reaction and quantifying activity are presented, along with data on enzyme kinetics.

Principle of the Assay

The chitinase assay using tetraacetyl-chitotetraose is based on the enzymatic cleavage of the substrate into smaller oligosaccharides. The activity of the chitinase is determined by measuring the rate of substrate consumption or the rate of product formation. The primary products of tetraacetyl-chitotetraose hydrolysis by many chitinases are two molecules of di-N-acetylchitobiose.[1]

Various analytical techniques can be employed to monitor this reaction, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and coupled enzyme assays.

Data Presentation

Table 1: Kinetic Parameters of Serratia marcescens Chitinase B with Tetraacetyl-chitotetraose

| Parameter | Value | Reference |

| kcat | 40.9 ± 0.5 s⁻¹ | [1] |

| Km | 54 ± 2 µM | [1] |

This data was obtained using isothermal titration calorimetry (ITC) to monitor the hydrolysis of tetra-N-acetylchitotetraose.[1]

Experimental Protocols

Protocol 1: Chitinase Assay using HPLC Analysis

This protocol describes the measurement of chitinase activity by quantifying the decrease in the substrate (tetraacetyl-chitotetraose) and the increase in the product (di-N-acetylchitobiose) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Tetraacetyl-chitotetraose (Substrate)

-

Di-N-acetylchitobiose (Standard)

-

Chitinase enzyme

-

Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)

-

Quenching solution (e.g., 1 M HCl or heat inactivation)

-

HPLC system with an amino (NH2) reverse-phase column[2]

-

Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

-

Prepare Substrate Stock Solution: Dissolve tetraacetyl-chitotetraose in the assay buffer to a desired stock concentration (e.g., 10 mM).

-

Prepare Enzyme Solution: Dilute the chitinase enzyme in the assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Reaction Setup:

-

In a microcentrifuge tube, add the required volume of assay buffer.

-

Add the substrate stock solution to achieve the desired final concentration (e.g., 0.1-1 mM).

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add the enzyme solution to the pre-warmed substrate mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the Reaction: At each time point, terminate the reaction by adding a quenching solution (e.g., an equal volume of 1 M HCl) or by heating the sample at 95-100°C for 5-10 minutes.

-

Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Inject the sample onto the HPLC system.

-

Separate the substrate and product using a suitable gradient of the mobile phase.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm) or a refractive index detector.

-

-

Quantification:

-

Create a standard curve for both tetraacetyl-chitotetraose and di-N-acetylchitobiose of known concentrations.

-

Determine the concentration of the substrate remaining and the product formed in your samples by comparing their peak areas to the standard curves.

-

-

Calculate Enzyme Activity: Calculate the rate of substrate consumption or product formation over time. One unit of chitinase activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of tetraacetyl-chitotetraose per minute under the specified conditions.

Protocol 2: Coupled Colorimetric Chitinase Assay

This protocol utilizes a coupled enzyme system to detect the products of chitinase activity in a colorimetric assay, suitable for high-throughput screening. The assay is based on the oxidation of the chitinase reaction products by a chito-oligosaccharide oxidase (ChitO), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using horseradish peroxidase (HRP) and a chromogenic substrate.[3]

Materials:

-

Tetraacetyl-chitotetraose (Substrate)

-

Chitinase enzyme

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

-

Chito-oligosaccharide oxidase (ChitO)

-

Horseradish peroxidase (HRP)

-

Chromogenic HRP substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB, or Amplex Red)

-

Stop solution (if using TMB, e.g., 2 M H₂SO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Substrate Solution: Prepare a working solution of tetraacetyl-chitotetraose in the assay buffer.

-

Enzyme Solution: Prepare a dilution series of the chitinase enzyme in the assay buffer.

-

Detection Reagent: Prepare a mixture containing ChitO, HRP, and the chromogenic substrate in an appropriate buffer. The optimal concentrations of each component should be determined empirically.

-

-

Chitinase Reaction:

-

Add the substrate solution to the wells of a 96-well microplate.

-

Add the chitinase enzyme solutions to the respective wells to initiate the reaction. Include a no-enzyme control.

-

Incubate the plate at the desired temperature for a specific time to allow for the hydrolysis of the substrate.

-

-

Detection Step:

-

Add the Detection Reagent to each well.

-